N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound featuring two pharmacologically significant moieties: a 3-methyl-4-oxophthalazinone core and a 4-oxoquinazoline unit, linked via a methyl-propanamide bridge. The phthalazinone and quinazoline scaffolds are well-documented in medicinal chemistry for their roles in enzyme inhibition (e.g., poly(ADP-ribose) polymerase (PARP) and tyrosine kinases) and antiproliferative activity . The propanamide linker may enhance solubility and bioavailability compared to non-polar linkages, while the 3-methyl group on the phthalazinone ring could influence steric interactions with target proteins.
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-25-20(28)15-7-3-2-6-14(15)18(24-25)12-22-19(27)10-11-26-13-23-17-9-5-4-8-16(17)21(26)29/h2-9,13H,10-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVELXTFHYHVWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a phthalazinone core linked to a quinazoline moiety, which is significant for its biological properties. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 1396892-89-9 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it may interact with:
- Poly (ADP-ribose) polymerase (PARP) : Inhibition of PARP can lead to impaired DNA repair mechanisms, making cancer cells more susceptible to treatment.
- Kinases : The compound may act as a kinase inhibitor, affecting signal transduction pathways involved in cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
-
In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). The IC50 values ranged from 5 to 15 µM, indicating potent activity.
Cell Line IC50 (µM) MCF7 10 A549 8 HCT116 12
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through:
- Activation of caspases : Leading to programmed cell death.
- Cell cycle arrest : Particularly at the G2/M phase, inhibiting cellular proliferation.
Case Studies
- Study on Breast Cancer Cells : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF7 cells. Results indicated a significant reduction in cell viability and increased apoptotic markers compared to control groups.
- Combination Therapy : Another study explored the use of this compound in combination with traditional chemotherapeutics like doxorubicin. The combination showed enhanced efficacy and reduced side effects in animal models.
Comparison with Similar Compounds
Structural Insights
- Linker Chemistry: The propanamide bridge in the target compound contrasts with the triazole-thioether (Compound 11) and carboxamidine (BQC1) linkers.
- Substituent Effects: The 3-methyl group on the phthalazinone may reduce steric hindrance compared to bulkier substituents (e.g., dichlorophenyl in Compound 11), possibly improving target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
